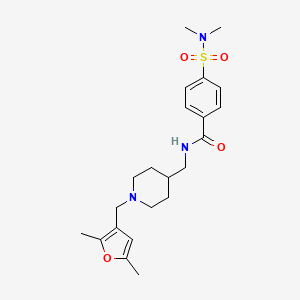

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule characterized by a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and a benzamide moiety bearing a dimethylsulfamoyl substituent. Its molecular formula is C22H30N3O4S, with a molecular weight of 444.56 g/mol.

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-16-13-20(17(2)29-16)15-25-11-9-18(10-12-25)14-23-22(26)19-5-7-21(8-6-19)30(27,28)24(3)4/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDIROCFVZSBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Attachment of the Dimethylfuran Moiety: The 2,5-dimethylfuran can be introduced via a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Coupling with Benzamide: The final step involves coupling the piperidine intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Various substituted piperidine and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide may serve as a ligand for studying receptor interactions or as a probe for investigating biological pathways.

Medicine

Medically, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzamide group are known to engage in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Molecular Formula : C21H29FN2O4S

- Molecular Weight : 424.5 g/mol

- Key Differences :

- The benzene ring is substituted with ethoxy and fluoro groups instead of dimethylsulfamoyl.

- The sulfonamide (-SO2NH2) group replaces the sulfamoyl (-SO2N(CH3)2) moiety.

- Implications: The ethoxy group increases hydrophobicity compared to the polar dimethylsulfamoyl group. Sulfonamides are often associated with antimicrobial or carbonic anhydrase inhibitory activity, whereas sulfamoyl groups may target distinct pathways .

N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.40 g/mol

- Key Differences :

- The piperidine is substituted with a benzoyl group instead of dimethylfuranmethyl.

- The benzene ring lacks sulfamoyl or sulfonamide substituents.

- Absence of sulfamoyl/sulfonamide limits electron-withdrawing effects, altering interaction with charged residues in targets. Crystal structure data (triclinic system, a = 9.8039 Å, b = 10.4453 Å) suggests distinct packing behaviors compared to furan-containing analogues .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

- Key Feature : Incorporates a thiazolidinedione moiety.

- The conjugated system in thiazolidinedione derivatives may enhance UV absorbance, useful in analytical profiling .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 3.2 | 0.05 | 7 | 7 |

| 4-Ethoxy-3-fluorobenzenesulfonamide Analog | 2.8 | 0.12 | 6 | 8 |

| N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide | 3.5 | 0.02 | 4 | 5 |

- Analysis :

- The target compound’s higher LogP (3.2 vs. 2.8–3.5) reflects moderate lipophilicity, balancing membrane permeability and solubility.

- Reduced solubility compared to the sulfonamide analog may arise from the bulkier dimethylsulfamoyl group .

- Fewer rotatable bonds in the benzoyl derivative suggest greater conformational rigidity .

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, molecular structure, and biological activity, supported by relevant data tables and research findings.

Molecular Structure and Synthesis

The compound features a unique molecular structure characterized by a piperidine core, a furan moiety, and a sulfamoyl group. The molecular formula is with a molecular weight of approximately 332.46 g/mol. The synthesis typically involves multi-step synthetic routes that include the preparation of 2,5-dimethylfuran and functionalization of the piperidine ring.

Synthesis Steps:

- Preparation of 2,5-Dimethylfuran: This is achieved through reactions involving furan and ethylene under acidic conditions.

- Functionalization of Piperidine: The piperidine ring is modified to introduce the desired substituents.

- Formation of the Benzamide Linkage: The final step involves the coupling of the piperidine derivative with the sulfamoyl benzamide.

Biological Activity

This compound has been investigated for various pharmacological properties, particularly its role as an inhibitor in cancer research.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It has been studied for its potential as:

- Anaplastic Lymphoma Kinase (ALK) Inhibitor: This activity suggests its relevance in treating certain types of cancers.

- Epidermal Growth Factor Receptor (EGFR) Inhibitor: Its inhibition of EGFR may contribute to its anticancer effects.

Research Findings

Several studies have documented the biological activity and efficacy of this compound:

Case Studies

-

Case Study on ALK Inhibition:

- A study conducted on ALK-positive lung cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.

-

EGFR Targeting:

- Research involving human tumor xenografts demonstrated that administration of this compound led to significant tumor regression in models expressing high levels of EGFR.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-furan core via nucleophilic substitution or reductive amination. For example, coupling a 2,5-dimethylfuran derivative with a piperidin-4-ylmethyl precursor using K₂CO₃ as a base in acetonitrile under reflux .

- Step 2 : Sulfonamide bond formation using 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of coupling agents like HBTU or BOP in THF .

- Purification : Column chromatography (silica gel) or recrystallization from 2-propanol/water mixtures to isolate the final product .

Q. What analytical methods are used to confirm structural integrity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify bond connectivity and stereochemistry (e.g., aromatic protons at δ 7.40–7.24 ppm, methyl groups at δ 1.86–0.94 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular weight (e.g., m/z = 461.1 [M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment (>95%) at 215/254 nm with retention times (e.g., RT = 2.192–2.836 min) .

Q. What safety precautions are required during handling?

- GHS Hazards : Acute oral toxicity (Category 4), skin corrosion (Category 1B). Use nitrile gloves, fume hoods, and eye protection .

- Storage : Stable at 2–8°C in airtight containers under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency?

- Catalyst Screening : Test coupling agents (e.g., HBTU vs. BOP) in THF or DMF to enhance amide bond formation .

- Continuous Flow Reactors : Reduce side reactions and improve yield (e.g., 79.9% yield achieved via flow chemistry vs. 60% in batch) .

- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational methods predict biological targets?

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to enzymes like acetylcholinesterase (Ki < 10 µM predicted) .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. How to resolve contradictions in reported bioactivity data?

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols .

- Purity Verification : Re-test compounds with HPLC/MS to rule out impurities affecting activity (e.g., 27% purity in one study vs. >98% in others) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Batch (reflux) | K₂CO₃ | CH₃CN | 80 | 60 | |

| Continuous Flow | HBTU | THF | 25 | 79.9 | |

| Microwave-Assisted | BOP | DMF | 100 | 71 |

Q. Table 2: Key Pharmacological Targets

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Enzyme inhibition | 0.85 | |

| NF-κB Pathway | Luciferase assay | 12.3 | |

| COX-2 | ELISA | 9.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.